molecular formula C9H9ClN2 B1581770 2-(Chloromethyl)-1-methyl-1h-benzimidazole CAS No. 4760-35-4

2-(Chloromethyl)-1-methyl-1h-benzimidazole

Cat. No. B1581770
CAS RN: 4760-35-4
M. Wt: 180.63 g/mol
InChI Key: WRGVPFAJPMIYOX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-1h-benzimidazole is a chemical compound that is part of the benzimidazole family . Benzimidazoles are heterocyclic aromatic organic compounds, which consist of a fusion of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-1-methyl-1h-benzimidazole is characterized by the presence of a benzimidazole ring and a chloromethyl group . The benzimidazole ring is a fused aromatic ring that consists of a benzene ring and an imidazole ring . The chloromethyl group is an alkyl group that contains a chlorine atom .

Scientific Research Applications

Antimicrobial Studies

2-(Chloromethyl)-1H-benzimidazole and its derivatives have been extensively studied for their antimicrobial properties. Mahalakshmi and Chidambaranathan (2015) synthesized various derivatives and found significant in vitro microbial activity against selected bacterial strains (Mahalakshmi & Chidambaranathan, 2015). Patil et al. (2016) also focused on the synthesis of derivatives for antibacterial activity, confirming the compound's potential in antimicrobial applications (Patil et al., 2016).

Anti-Diabetic Potential

Research by Ibraheem et al. (2020) explored the anti-diabetic potential of benzimidazole-pyrazoline hybrid molecules. They synthesized a new series of compounds using 2-(Chloromethyl)-1H-benzimidazole and assessed their α-glucosidase inhibition activity, revealing promising results for diabetes treatment (Ibraheem et al., 2020).

DNA Topoisomerase Inhibition

Alpan, Gunes, and Topçu (2007) synthesized 1H-benzimidazole derivatives, including variants of 2-(Chloromethyl)-1H-benzimidazole, to investigate their effects on mammalian type I DNA topoisomerase. Their findings indicated that these compounds could inhibit topoisomerase I, an important aspect in cancer research (Alpan, Gunes, & Topçu, 2007).

Analgesic and Anti-inflammatory Activities

Achar et al. (2010) explored the analgesic and anti-inflammatory potentials of 2-methylaminobenzimidazole derivatives synthesized from 2-(Chloromethyl)-1H-benzimidazole. Their study showed that some compounds exhibited significant analgesic and anti-inflammatory activities, highlighting the compound's therapeutic potential (Achar, Hosamani, & Seetharamareddy, 2010).

Fungicidal Activity

Mishra et al. (1993) conducted studies on the fungicidal activities of 2-Chloromethyl-5H/methyl benzimidazoles. They found that some synthesized derivatives showed better fungicidal properties than commercially used fungicides (Mishra, Singh, Dubey, & Mishra, 1993).

properties

IUPAC Name

2-(chloromethyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGVPFAJPMIYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289793
Record name 2-(Chloromethyl)-1-methyl-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-methyl-1h-benzimidazole

CAS RN

4760-35-4
Record name 2-(Chloromethyl)-1-methylbenzimidazole
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Record name NSC 64201
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Record name 4760-35-4
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Record name 2-(Chloromethyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-methyl-phenylenediamine (1 g, 8.2 mmol) and chloroacetic acid (0.9 g, 9.4 mol) were dissolved in 5 N aqueous hydrochloric acid (10 mL) and stirred at 55° C. overnight. The reaction mixture was then diluted with water and basified with solid sodium bicarbonate to give a precipitate which was filtered, washed with water and dried to provide the desired compound (1.3 g, 87%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
0 (± 1) mol
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0 (± 1) mol
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solvent
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Yield
87%

Synthesis routes and methods II

Procedure details

A solution of 2-hydroxymethyl-1-methylbenzimidazole (1.1 g, 6.7 mmol) in thionyl chloride (10 ml) was stirred at ambient temperature for 15 minutes and then heated at reflux for 15 minutes. The volatiles were removed by evaporation and the residue purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 2-chloromethyl-1-methylbenzimidazole (506 mg, 36%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of (1-methyl-1H-benzoimidazol-2-yl)-methanol (500 mg, 3.08 mmol) and SOCl2 (1.1 mL) in DCM (2 mL) was stirred at room temperature for 3 hours. After evaporation of the solvents, 2-chloromethyl-1-methyl-1H-benzoimidazole (556 mg, 3.08 mmol) was obtained and was used without any purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of (1-methyl-1H-benzoimidazol-2-yl)-methanol (500 mg, 3.08 mmol) and SOCl2 (1.1 mL) in DCM (2 mmol) was stirred at room temperature for 3 hours. After evaporation of the solvents, 2-chloromethyl-1-methyl-1H-benzoimidazole (556 mg, 3.08 mmol) was obtained and was used without any purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a pressure reaction bottle was added 4 g N-methyl-2-nitroaniline, 0.44 g 5% palladium on carbon, and 100 ml ethanol. The mixture was hydrogenated at 22 C and 40 psi hydrogen for 2 hours. Following filtration through celite, and solvent removal, a dark red oil was obtained. To this oil was added 3.7 g chloroacetic acid and 40 ml 5M hydrochloric acid. After refluxing under nitrogen for 2.5 hours, the mixture was cooled to 22 C, diluted with 200 ml water, and neutralized with solid sodium bicarbonate. The resulting solid was filtered, washed with water and dried giving 3.7 g gray solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
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Quantity
40 mL
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KRA Abdellatif, HAH Elshemy, OM El-Badry… - 2012 - hakon-art.com
The resistance to antimicrobial drugs is widespread, the development of new antimicrobial agents is becoming vital nowdays [1]. Despite a numerous attempts to develop new structural …
Number of citations: 0 www.hakon-art.com
A Gellis, H Kovacic, N Boufatah, P Vanelle - European Journal of Medicinal …, 2008 - Elsevier
New benzimidazole-4,7-diones substituted at 2-position were synthesized via a microwave-assisted reaction using 2-chloromethyl-1,5,6-trimethyl-1H-benzimidazole-4,7-dione 5b as a …
Number of citations: 169 www.sciencedirect.com
RK Verma, R Mall, P Ghosh, V Kumar - Synthetic Communications, 2013 - Taylor & Francis
meta-Linked thiazolidinedione (TZD)– and diethyl malonate (DEM)–based benzylidenes and methyl acetoacetate (MAA)–based benzyl moieties linked to the 2-position of N-methyl …
Number of citations: 18 www.tandfonline.com
RK Verma, V Kumar, P Ghosh, LK Wadhwa - Journal of Chemical …, 2012 - Springer
Benzylidene and benzyl thiazolidinediones, oxazolidinediones, isoxazolidinediones and their acyclic analogs like alpha alkylthio/alkoxy phenylpropanoic acids, beta-keto esters and …
Number of citations: 6 link.springer.com
A Kumar, A Sengupta, S Demeshko, R Mukherjee - Polyhedron, 2019 - Elsevier
Two complexes [(L) 2 Mn II (OClO 3 )(CH 3 CN)](ClO 4 )·CH 3 CN (1) and [(L) 4 Mn III/IV 2 (μ-O) 2 ](ClO 4 ) 3 ·2CH 3 CN·Et 2 O (2), where L is 2-((1H-pyrazol-1-yl)methyl)-1-methyl-1H-…
Number of citations: 8 www.sciencedirect.com
G Singh, A Singh, V Singh, RK Verma, J Tomar… - Medicinal Chemistry …, 2020 - Springer
A novel series of N-methyl/benzyl-substituted benzimidazolyl-linked para-substituted benzyl-based compounds containing 2,4-thiazolidinediones, dimethyl malonate (DMM), and diethyl …
Number of citations: 8 link.springer.com
ME Zwaagstra, H Timmerman, M Tamura… - Journal of medicinal …, 1997 - ACS Publications
The synthesis and CysLT 1 antagonistic activities of a new series of 2-, 3-, and 4-(2-quinolinylmethoxy)- and 3- and 4-[2-(2-quinolinyl)ethenyl]-substituted, 2‘-, 3‘-, 4‘-, or 5‘-carboxylated …
Number of citations: 82 pubs.acs.org
A Kumar, I Verma, P Garg, RD Erande, S Javed… - Journal of Molecular …, 2023 - Elsevier
Three dinuclear complexes of formula [Fe III 2 (µ-O)(µ-OOCR)(L) 2 ](ClO 4 )·G, with R/G=H/(EtOAc) 2 (1·2EtOAc), CH 3 /(Et 2 O) 2 (2·2Et 2 O) and C 6 H 5 /(CH 3 OH) 2 (CH 3 CN) 2 (3·…
Number of citations: 2 www.sciencedirect.com
A Kumar, I Verma, M Gautam, RD Erande, J Kłak… - Journal of molecular …, 2022 - Elsevier
Using deprotonated forms of tetradentate phenol amine ligands 2-((((1-methylbenzimidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol (HL 1 ), dinuclear vanadium(IV,V) …
Number of citations: 9 www.sciencedirect.com
VK Vasilin, EA Kanishcheva, TА Stroganova… - Chemistry of …, 2020 - Springer
… -2-yl)thieno[2,3-b]pyridines 1o,p, the products of alkylation of the corresponding 2-thioxo-1,2-dihydropyridine-3-carbonitriles with 2-chloromethyl-1-methyl-1H-benzimidazole. Azides 2a–…
Number of citations: 6 link.springer.com

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